molecular formula C10H4Cl4N2 B14136830 4,4',6,6'-Tetrachloro-2,2'-bipyridine CAS No. 85591-66-8

4,4',6,6'-Tetrachloro-2,2'-bipyridine

Cat. No.: B14136830
CAS No.: 85591-66-8
M. Wt: 294.0 g/mol
InChI Key: GKLMSNSBUBPZQU-UHFFFAOYSA-N
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Description

4,4’,6,6’-Tetrachloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H4Cl4N2 and a molecular weight of 294.0 g/mol It is a derivative of bipyridine, characterized by the presence of four chlorine atoms at the 4, 4’, 6, and 6’ positions on the bipyridine ring

Preparation Methods

The synthesis of 4,4’,6,6’-Tetrachloro-2,2’-bipyridine typically involves the reaction of 2,6-dichloro-4-iodopyridine with a copper catalyst. The process includes stirring the starting material in the presence of a base and heating it at temperatures ranging from 150°C to 250°C. This reaction yields 2,6,2′,6′-tetrachloro-[4,4′]bipyridyl, which is then further treated to obtain the final product.

Chemical Reactions Analysis

4,4’,6,6’-Tetrachloro-2,2’-bipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coordination Chemistry: It can form complexes with metals, which is useful in catalysis and material science.

Common reagents used in these reactions include bases, copper catalysts, and other transition metals. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’,6,6’-Tetrachloro-2,2’-bipyridine is utilized in various scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 4,4’,6,6’-Tetrachloro-2,2’-bipyridine involves its ability to form complexes with metal ions. These complexes can participate in redox reactions, influencing various molecular pathways. The specific molecular targets and pathways depend on the nature of the metal ion and the overall structure of the complex .

Comparison with Similar Compounds

4,4’,6,6’-Tetrachloro-2,2’-bipyridine can be compared with other bipyridine derivatives such as:

    4,4’,6,6’-Tetramethyl-2,2’-bipyridine: This compound has methyl groups instead of chlorine atoms, affecting its chemical reactivity and applications.

    2,2’,6,6’-Tetramethyl-4,4’-bipyridine: Similar to the tetramethyl derivative but with different substitution positions, leading to variations in its chemical properties.

Properties

CAS No.

85591-66-8

Molecular Formula

C10H4Cl4N2

Molecular Weight

294.0 g/mol

IUPAC Name

2,4-dichloro-6-(4,6-dichloropyridin-2-yl)pyridine

InChI

InChI=1S/C10H4Cl4N2/c11-5-1-7(15-9(13)3-5)8-2-6(12)4-10(14)16-8/h1-4H

InChI Key

GKLMSNSBUBPZQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C2=NC(=CC(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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